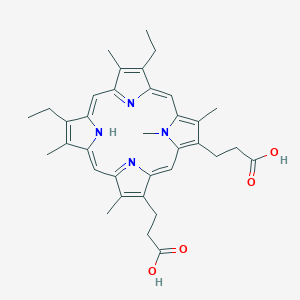
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- is a water-soluble, non-symmetric porphyrin with excellent optical properties and unparalleled selectivity for G-quadruplex DNA. G-quadruplexes are non-canonical DNA structures formed by guanine-rich sequences. They are implicated in genomic stability, longevity, and cancer .
Vorbereitungsmethoden
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- can be synthesized via the methylation of mesoporphyrin IX. . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- has a wide range of scientific research applications, including:
Wirkmechanismus
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- exerts its effects by selectively binding to G-quadruplex DNA. This binding induces a high fluorescence of 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl-, which can be used to detect and study G-quadruplex structures . The molecular targets and pathways involved include the stabilization of G-quadruplex structures and the promotion of parallel G-quadruplex conformations .
Vergleich Mit ähnlichen Verbindungen
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- is unique in its high selectivity and fluorescence upon binding to G-quadruplex DNA. Similar compounds include:
Zinc Protoporphyrin IX: Another porphyrin compound used in similar applications but with different binding properties and fluorescence characteristics.
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- stands out due to its exceptional optical properties and unparalleled selectivity for G-quadruplex DNA .
Eigenschaften
CAS-Nummer |
130641-26-8 |
|---|---|
Molekularformel |
C35H40N4O4 |
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,21-pentamethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)31(38-27)17-33-25(11-13-35(42)43)21(6)32(39(33)7)16-30-23(9-2)19(4)28(37-30)15-29(22)36-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43) |
InChI-Schlüssel |
CDCQNAISRYFNPX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Kanonische SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Synonyme |
N-methylmesoporphyrin N-methylmesoporphyrin IX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















